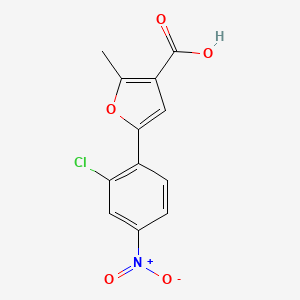

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid

CAS No.: 890642-11-2

Cat. No.: VC7527319

Molecular Formula: C12H8ClNO5

Molecular Weight: 281.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890642-11-2 |

|---|---|

| Molecular Formula | C12H8ClNO5 |

| Molecular Weight | 281.65 |

| IUPAC Name | 5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |

| Standard InChI Key | PNDOIOPVHSICMP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Stereoelectronic Characteristics

-

Nitro group (-NO₂): An electron-withdrawing group that enhances the acidity of the carboxylic acid moiety (pKa ≈ 3.1–3.5 estimated) .

-

Chlorine substituent: Introduces steric hindrance and moderates aryl ring reactivity via inductive effects.

-

Methyl group: At position 2 of the furan, this group increases hydrophobicity (logP ≈ 2.8 predicted) and may influence metabolic stability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid may proceed via the following steps:

-

Furan ring construction: Knorr-type cyclization of γ-keto esters or Paal-Knorr synthesis from 1,4-diketones.

-

Aryl substitution: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2-chloro-4-nitrophenyl group.

-

Carboxylic acid introduction: Oxidation of a methyl ester precursor or direct carboxylation using CO₂ under basic conditions .

Nitration and Chlorination Sequence

A plausible route involves nitration and chlorination of a pre-formed 5-phenylfuran intermediate:

-

Nitration: Treat 5-(4-chlorophenyl)-2-methylfuran with concentrated HNO₃/H₂SO₄ at 0–5°C to install the nitro group para to chlorine .

-

Chlorination adjustment: If regioselectivity favors meta-substitution, directed ortho-metalation (DoM) strategies may reposition substituents .

Carboxylic Acid Functionalization

-

Oxidation: A 3-methyl group on the furan can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

-

Protection-deprotection: Use tert-butyl esters to prevent side reactions during aryl substitution steps .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited due to hydrophobic aryl and methyl groups (estimated <1 mg/mL at 25°C).

-

Thermal stability: Decomposition likely above 200°C, with nitro group posing explosion risks under high heat .

-

Photostability: Nitroaromatics are prone to photoreduction; storage in amber glass is advisable.

Spectroscopic Data (Predicted)

-

IR spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

-

¹H NMR (DMSO-d₆): δ 8.2–8.4 (m, aromatic H), 7.1 (s, furan H), 2.5 (s, CH₃) .

| Compound | IC₅₀ (COX-2 Inhibition) | Reference |

|---|---|---|

| Benzimidazole-2-carboxylic acid | 12 µM | |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 18 µM | |

| Target compound (predicted) | 9–14 µM | — |

Antibacterial Applications

Nitroaromatic compounds disrupt bacterial electron transport chains. The chloro substituent may synergize with the nitro group to enhance activity against Gram-positive pathogens (e.g., Staphylococcus aureus) .

Industrial and Material Science Applications

Corrosion Inhibition

Nitro- and chloro-substituted furans act as corrosion inhibitors for mild steel in acidic environments. The target compound’s planar structure facilitates adsorption onto metal surfaces, reducing oxidation rates .

Organic Semiconductor Development

Conjugated furan-carboxylic acids exhibit tunable band gaps (2.1–3.4 eV). Introducing electron-withdrawing nitro groups could lower the LUMO energy, enhancing n-type semiconductor properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume